7-Bromo-2-ethylimidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family, characterized by the presence of a bromine atom at the seventh position and an ethyl group at the second position of the imidazole ring. This compound is of significant interest in various scientific fields due to its potential biological activities and applications in medicinal chemistry.
This compound can be synthesized through various methods, often involving halogenation and substitution reactions. It is used primarily in research settings, particularly in studies related to cancer biology and enzyme interactions.
According to chemical classification systems, 7-Bromo-2-ethylimidazo[1,2-a]pyridine is categorized as a brominated heterocyclic aromatic compound. It has been associated with acute toxicity and classified under various hazard categories due to its potential harmful effects upon exposure.
The synthesis of 7-Bromo-2-ethylimidazo[1,2-a]pyridine typically involves the bromination of 2-ethylimidazo[1,2-a]pyridine. Common methods include:
The reaction typically requires careful control of temperature and concentration to minimize by-products and maximize yield. The final product can be purified through recrystallization or chromatography techniques to achieve high purity levels.
The molecular formula of 7-Bromo-2-ethylimidazo[1,2-a]pyridine is C9H10BrN2. The structure features:
Key structural data includes:
7-Bromo-2-ethylimidazo[1,2-a]pyridine can undergo several types of chemical reactions:
These reactions often require specific conditions such as temperature control and the presence of catalysts to facilitate reaction pathways effectively.
The mechanism of action for 7-Bromo-2-ethylimidazo[1,2-a]pyridine primarily involves its interaction with biological macromolecules such as proteins and nucleic acids.
Research indicates that this compound may influence cellular signaling pathways, particularly those involving cytochrome P450 enzymes which are critical for drug metabolism and detoxification processes.
7-Bromo-2-ethylimidazo[1,2-a]pyridine typically exhibits:
Key chemical properties include:
7-Bromo-2-ethylimidazo[1,2-a]pyridine has several applications in scientific research:
The Groebke-Blackburn-Bienaymé (GBB) three-component reaction constitutes the most efficient method for constructing the imidazo[1,2-a]pyridine core. This approach simultaneously incorporates the C2-ethyl and C7-bromo substituents through strategic selection of starting materials. The reaction involves a 6-bromo-2-aminopyridine, acetaldehyde (ethyl source), and an isocyanide, catalyzed by chiral phosphoric acids (CPAs) under mild conditions. Optimization studies reveal that H8-BINOL-derived CPAs in cyclohexane at 0.05 M concentration deliver >99% yield and 97% enantiomeric excess (ee) for axially chiral derivatives, as demonstrated in the synthesis of advanced intermediates [7].
Alternative metal-free cyclizations offer scalable alternatives. N-propargylpyridinium bromides undergo NaOH-promoted cycloisomerization in water at ambient temperature, achieving quantitative yields within 2 minutes (10 g scale). This method leverages the enhanced acidity of propargyl C–H bonds adjacent to the pyridinium ion, facilitating base-mediated alkyne-allene isomerization followed by Nazariv-type electrocyclization [9]. Comparative analysis of cyclization methods is shown in Table 1.
Table 1: Comparative Analysis of Imidazo[1,2-a]pyridine Cyclization Methods
Method | Conditions | Yield (%) | Reaction Time | Key Advantages |
---|---|---|---|---|
GBB Multicomponent [7] | CPA (10 mol%), c-hexane, rt | >99 | 12 h | Enantioselectivity (up to 97% ee), single-step C2/C7 functionalization |
NaOH-Promoted [9] | 1M NaOH (aq), rt | >99 | 2 min | Metal-free, aqueous, scalable (>10 g) |
CuI-Catalyzed [1] | CuI, aerobic, DMF, 80°C | 85 | 12 h | Broad substrate scope |
Ultrasound-Assisted [1] | KI/TBHP, H₂O, rt | 88 | 1 h | Metal-free, green solvent |
Scheme 1: GBB Multicomponent Reaction for Core Assembly6-Bromo-2-aminopyridine + CH₃CHO + R-NC → CPA → 7-Bromo-2-ethylimidazo[1,2-a]pyridine
Late-stage electrophilic bromination faces significant regioselectivity challenges due to the inherent reactivity of the imidazo[1,2-a]pyridine core. Directed ortho-metalation (DoM) strategies overcome this limitation:
Table 2: Bromination Methods for C7 Functionalization
Method | Conditions | Regioselectivity (C7:C3) | Yield (%) |
---|---|---|---|
Directed Lithiation [8] | nBuLi, THF, −78°C; then NBS | >50:1 | 85 |
FeCl₃-Catalyzed [8] | Br₂, CHCl₃, FeCl₃ (5 mol%), −20°C | 7:1 | 78 |
Solvent-Free [3] | NBS, neat, 80°C | 1:3 | 65 |
DMF-Mediated [8] | Br₂, DMF, rt | 1:5 | 72 |
Nucleophilic Displacement: 7-Bromoimidazo[1,2-a]pyridin-2(3H)-ones undergo O-alkylation with iodoethane/K₂CO₃ in DMF (70°C, 8 h), yielding 2-ethoxy derivatives. Subsequent Pd-catalyzed deoxygenation (Pd/C, HCO₂NH₄) provides the 2-ethyl substituent (overall yield: 65%) [8].
Reductive Alkylation: 2-Amino-7-bromoimidazo[1,2-a]pyridine reacts with acetaldehyde under reductive conditions (NaBH₃CN, MeOH). This method achieves 89% yield but requires chromatographic separation of regioisomers [7].
Cross-Coupling: Suzuki-Miyaura coupling of 2-chloro-7-bromoimidazo[1,2-a]pyridine with triethylborane delivers the 2-ethyl group selectively. Pd(PPh₃)₄/K₃PO₄ in dioxane/water (4:1) at 100°C provides 82% yield without affecting the C7-bromide [7] [8].
Table 3: Ethylation Strategies at C2
Method | Conditions | Yield (%) | Key Limitations |
---|---|---|---|
O-Alkylation/Deoxygenation [8] | 1) iodoethane, K₂CO₃, DMF; 2) Pd/C, HCO₂NH₄ | 65 (2 steps) | Multi-step, moderate yield |
Reductive Alkylation [7] | NaBH₃CN, MeOH, rt | 89 | Regioisomer formation |
Suzuki Coupling [7] [8] | Pd(PPh₃)₄, Et₃B, K₃PO₄, dioxane/H₂O, 100°C | 82 | Requires halogenated precursor |
Oxidative C–H Functionalization: The C2-ethyl group undergoes benzylic oxidation (CrO₃/AcOH) to afford 2-acetyl derivatives, key intermediates for heteroannulation. Treatment with ammonium acetate/AcOH generates imidazo[1,2-a]pyrido[2,3-e]pyrazines, expanding the scaffold’s complexity [8].
Curtius Rearrangement: 7-Bromo-2-(ethoxycarbonyl)imidazo[1,2-a]pyridine (CAS: 1187236-18-5) reacts with diphenylphosphoryl azide (DPPA) in tert-butanol to form tert-butoxycarbonyl-protected amines. Acidic deprotection yields 2-aminomethyl derivatives, enabling peptide coupling for bioconjugation [2] [8].
Scheme 2: Post-Functionalization Pathways
2-Ethyl → [CrO₃/AcOH] → 2-Acetyl → [NH₄OAc] → Fused Pyrazine
2-CO₂Et → [DPPA, *t*BuOH] → 2-NHBoc → [HCl] → 2-CH₂NH₂
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 20268-71-7
CAS No.: 2819-08-1
CAS No.:
CAS No.: 70110-50-8